1-(Thiazol-2-yl)piperidin-4-ol
Description
1-(Thiazol-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4th position and a thiazole ring attached at the 1st position. Its molecular formula is C8H12N2OS (calculated molecular weight: 184.26 g/mol).
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-7-1-4-10(5-2-7)8-9-3-6-12-8/h3,6-7,11H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADYCTCBJTURJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)piperidin-4-ol can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminothiazole with 4-piperidone under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(Thiazol-2-yl)piperidin-4-ol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring’s sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated thiazole derivatives.
Scientific Research Applications
1-(Thiazol-2-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 1-(Thiazol-2-yl)piperidin-4-ol with key analogs from the evidence:
Key Observations :
- Hydroxyl vs.
- Heterocycle Substitution : Replacing thiazole with pyrimidine (as in the trifluoromethylpyrimidine analog) introduces steric and electronic changes, likely altering receptor affinity .
Anticonvulsant Potential
- Thiazole-Pyrrolidinone Analogs: Compounds like 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one (ED50 = 18.4 mg/kg in PTZ-induced seizures) demonstrate potent anticonvulsant activity. The piperidine ring in 1-(Thiazol-2-yl)piperidin-4-ol may offer similar or improved efficacy due to its larger ring size and flexibility .
Antifungal Activity
- Isoxazole-Thiazole Derivatives : Compounds like 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one show fungicidal properties, indicating that hybrid heterocycles (e.g., isoxazole-thiazole) enhance agrochemical applications. The base compound’s thiazole-piperidine scaffold may serve as a starting point for similar derivatives .
Biological Activity
1-(Thiazol-2-yl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
1-(Thiazol-2-yl)piperidin-4-ol consists of a piperidine ring substituted with a thiazole moiety. The presence of these heterocycles contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 198.25 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
The biological activity of 1-(Thiazol-2-yl)piperidin-4-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole ring enhances the compound's ability to form hydrogen bonds, which is crucial for its binding affinity to target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various neurotransmitter receptors, influencing neurological functions.
Antimicrobial Activity
Recent studies have shown that derivatives of thiazole-piperidine compounds exhibit significant antimicrobial properties. For instance, a related study highlighted that certain thiazole-piperidine derivatives demonstrated potent fungicidal and insecticidal activities against various pathogens.
Case Study:
A derivative of 1-(Thiazol-2-yl)piperidin-4-ol was tested against Pseudoperonospora cubensis, showing an inhibition rate exceeding that of established fungicides like azoxystrobin .
Antitubercular Activity
Research indicates that compounds similar to 1-(Thiazol-2-yl)piperidin-4-ol exhibit promising antitubercular activity. For example, derivatives were found to have minimum inhibitory concentrations (MIC) as low as 2 µg/mL against Mycobacterium tuberculosis strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(Thiazol-2-yl)piperidin-4-ol. Variations in substituents on the piperidine and thiazole rings can significantly influence biological activity.
Table 2: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Increased potency against bacteria |
| Hydroxyl Group | Enhanced solubility and absorption |
| Halogen Substituents | Improved binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
